Substrate Affinity vs. trans-Aconitic Acid: Aconitase Km and Ki Comparison
cis-Aconitic acid acts as the natural substrate for the TCA cycle enzyme aconitase, whereas its trans-isomer is a potent competitive inhibitor. Direct kinetic analysis reveals that cis-aconitate exhibits a Michaelis constant (Km) of 0.012 mM (12 µM) [1]. In stark contrast, trans-aconitate displays an inhibitory dissociation constant (Ki) of 0.025 mM (25 µM) [1] and has been independently reported as a strong inhibitor with a Ki of 25 µM [2]. This 2-fold difference in binding affinity, combined with opposite functional outcomes (substrate vs. inhibitor), makes the isomeric identity a critical determinant in any experiment involving aconitase or TCA cycle flux.
| Evidence Dimension | Aconitase Binding Affinity |
|---|---|
| Target Compound Data | Km = 0.012 mM (12 µM) |
| Comparator Or Baseline | trans-Aconitate: Ki = 0.025 mM (25 µM) |
| Quantified Difference | ~2-fold difference in affinity; opposite functional roles (substrate vs. inhibitor) |
| Conditions | pH 8.5, 37°C, purified aconitase |
Why This Matters
This data confirms that substituting the cis-isomer with the trans-isomer will convert an experimental system from measuring normal substrate turnover to studying enzyme inhibition, completely altering the biological interpretation and requiring a different analytical framework.
- [1] Gawron, O., & Jones, L. (1977). Structural basis for aconitase activity inactivation by butanedione and binding of substrates and inhibitors. Biochimica et Biophysica Acta (BBA) - Enzymology, 484(2), 453-464. View Source
- [2] Geng, C., et al. (2023). Microbial production of trans-aconitic acid. Metabolic Engineering, 79, 111-121. View Source
